6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
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Overview
Description
6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorine atoms .
Scientific Research Applications
6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidines such as:
- 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets 6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one apart is its specific substitution pattern and the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11Cl2N3O |
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Molecular Weight |
260.12 g/mol |
IUPAC Name |
6-butan-2-yl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H11Cl2N3O/c1-3-5(2)15-4-6-7(9(15)16)13-10(12)14-8(6)11/h5H,3-4H2,1-2H3 |
InChI Key |
LVXYEJXBKJYOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2=C(C1=O)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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